molecular formula C42H52Cl2N8O9 B12427919 Nutlin-C1-amido-PEG4-C2-N3

Nutlin-C1-amido-PEG4-C2-N3

Cat. No.: B12427919
M. Wt: 883.8 g/mol
InChI Key: YLHONJUOEKAZKP-PVXQIPPMSA-N
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Description

Nutlin-C1-amido-PEG4-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Nutlin 3 based MDM2 ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is specifically designed for utilization in proteolysis targeting chimera (PROTAC) technology. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nutlin-C1-amido-PEG4-C2-N3 is synthesized by incorporating the Nutlin 3 based MDM2 ligand with a 4-unit PEG linkerThe copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) is a key step in the synthesis .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Nutlin-C1-amido-PEG4-C2-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAc: Copper (I) catalysts, alkyne-containing molecules, and appropriate solvents.

    SPAAC: DBCO or BCN-containing molecules, and suitable solvents.

Major Products

The major products formed from these reactions are triazoles, which are stable and can be used in various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H52Cl2N8O9

Molecular Weight

883.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide

InChI

InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1

InChI Key

YLHONJUOEKAZKP-PVXQIPPMSA-N

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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